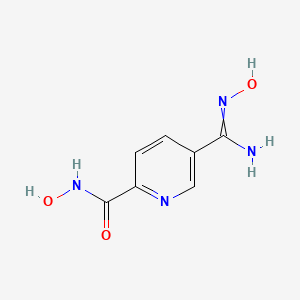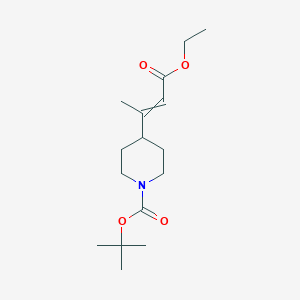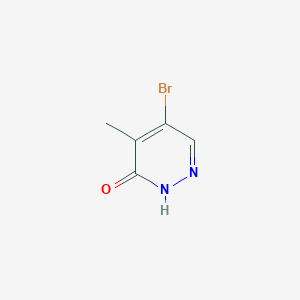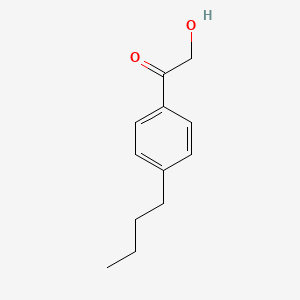
2-Nitrophenyl 2,3-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group attached to the phenyl ring and two methyl groups on the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrophenyl 2,3-dimethylbenzoate typically involves the esterification of 2-nitrophenol with 2,3-dimethylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can significantly improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenyl 2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-Aminophenyl 2,3-dimethylbenzoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl 2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-nitrophenyl 2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The ester moiety can also be hydrolyzed by esterases, releasing the active components that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenyl benzoate: Lacks the methyl groups on the benzoate moiety.
2-Nitrophenyl 4-methylbenzoate: Contains a single methyl group on the benzoate moiety.
2-Nitrophenyl 3,4-dimethylbenzoate: Has methyl groups at different positions on the benzoate moiety.
Uniqueness
2-Nitrophenyl 2,3-dimethylbenzoate is unique due to the specific positioning of the nitro group and the two methyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H13NO4 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(2-nitrophenyl) 2,3-dimethylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-5-7-12(11(10)2)15(17)20-14-9-4-3-8-13(14)16(18)19/h3-9H,1-2H3 |
InChI-Schlüssel |
XNFMTTJDASIWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)

![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)

![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)




![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)

